5,6,7,8-Tetrahydroquinolin-3-amine
Overview
Description
5,6,7,8-Tetrahydroquinolin-3-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. The compound is characterized by a tetrahydroquinoline core, which is a partially saturated bicyclic structure consisting of a benzene ring fused to a cyclohexene ring, with an amine group at the third position.
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-3-amine derivatives can be achieved through various methods. One approach involves a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, yielding a significant amount of the (R)-acetamide enantiomer . Another method includes the one-pot multicomponent reactions (MCRs) that allow for the synthesis of substituted tetrahydroquinazolin-2-amine compounds, which are structurally related to tetrahydroquinolin-3-amine . Additionally, a one-pot synthesis has been optimized for the preparation of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, which are valuable in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinolin-3-amine is characterized by its tetrahydroquinoline skeleton. The presence of the amine group at the third position allows for further functionalization and the formation of various derivatives. The structure-activity relationships (SARs) of these derivatives, particularly those with a tetrahydroquinoline-based tricyclic system, have been studied for their biological activities, such as agonism at the 5-HT2C receptor .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives undergo a variety of chemical reactions. For instance, substituted tetrahydroquinoline-8-carboxylic esters can be prepared and further converted into amides, nitriles, and thioamides . The compound's reactivity also allows for the synthesis of tetrahydroisoquinoline derivatives with potential dopaminomimetic properties . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, demonstrating the compound's utility in complex organic syntheses8.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-3-amine derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain steric and electronic characteristics that are crucial for their biological activity. For example, the optimization of the 6,6,7-ring system for in vitro potency and selectivity at the 5-HT2B receptor highlights the importance of the compound's three-dimensional structure . The introduction of trifluoromethyl groups enhances the metabolic stability of the derivatives, making them valuable in medicinal chemistry . The methods used for the synthesis of these compounds, such as catalytic hydrogenation and acetamide hydrolysis, yield products with good to moderate yields depending on the position of the substituents .
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-3-amine is a chemical compound used in scientific research, particularly in the field of medicinal chemistry . It has a molecular weight of 148.21 and its linear formula is C9H12N2 .
Synthesis of Novel Derivatives
One application of 5,6,7,8-Tetrahydroquinolin-3-amine is in the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines . This process involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and is characterized by excellent yields .
Potential Therapeutic Applications
The synthesized compounds have shown high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . This suggests that they may be promising candidates for the molecular design and development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
In addition, the synthesized compounds have also shown high inhibition activity against β-glucosidase . This suggests a potential application in the treatment of diabetes .
Safety And Hazards
The safety information for 5,6,7,8-Tetrahydroquinolin-3-amine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound has several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWAMCOBNCBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442975 | |
Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-3-amine | |
CAS RN |
151224-99-6 | |
Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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